4-Imidazolone

Description

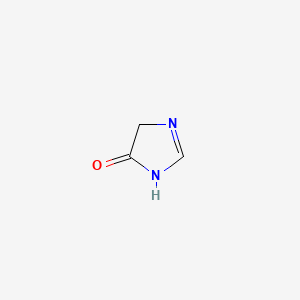

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydroimidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-2-5-3/h2H,1H2,(H,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAMSDWKXXPUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274272 | |

| Record name | 4-imidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1968-28-1 | |

| Record name | 2-Imidazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1968-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC382330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-imidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Imidazolone and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional approaches to the 4-imidazolone ring system often rely on well-established cyclization and condensation reactions. These methods provide a foundational toolkit for the construction of both simple and functionalized this compound derivatives.

Condensation Reactions for this compound Ring Formation

Condensation reactions are a cornerstone in the synthesis of 4-imidazolones, typically involving the formation of the heterocyclic ring through the joining of precursor molecules with the elimination of a small molecule, such as water. rsc.org

Amino acids serve as versatile starting materials for the synthesis of chiral 4-imidazolones. For instance, (4H)-imidazol-4-ones have been synthesized from amino acids like phenylalanine and tyrosine. researchgate.net This process can involve the derivatization of the amino acid, for example, with phenylacetyl chloride, followed by a cyclocondensation step with various aromatic amines. researchgate.net The use of a deep eutectic solvent in conjunction with a reagent like phosphorus trichloride (B1173362) (PCl₃) can facilitate this cyclization. researchgate.net The initial step often involves the formation of an amide intermediate via a Schotten-Baumann reaction. researchgate.net

A recent methodology demonstrates the synthesis of α-chiral 4-imidazolones from amino acid building blocks through a tandem amidine installation and subsequent cyclization with an adjacent ester. chemrxiv.org This approach is notable for its mild conditions, which helps in preserving the stereochemistry at the α-carbon, a feature often lost under harsh reaction conditions. chemrxiv.org

| Starting Amino Acid | Key Reagents | Reaction Type | Product Type |

| Phenylalanine | Phenylacetyl chloride, Aromatic amines, PCl₃, Deep eutectic solvent | Derivatization followed by Cyclocondensation | (4H)-imidazol-4-ones |

| Tyrosine | Phenylacetyl chloride, Aromatic amines, PCl₃, Deep eutectic solvent | Derivatization followed by Cyclocondensation | (4H)-imidazol-4-ones |

| General Amino Acids | Thioimidate dipeptides, Amines, Acetic Acid | Tandem Amidine Installation and Cyclization | α-chiral (4H)-imidazolones |

This table presents examples of amino acid-derived approaches to this compound synthesis.

Schiff bases, or imines, are common intermediates in the synthesis of heterocyclic compounds, including 4-imidazolones. Their formation from the condensation of a primary amine and an aldehyde or ketone provides a versatile entry point for subsequent cyclization reactions to form the imidazolone (B8795221) ring. scispace.comresearchgate.net

Oxazolones, particularly 5(4H)-oxazolones, are key intermediates in the Erlenmeyer-Plöchl synthesis of amino acids and can be rearranged to form 4-imidazolones. The rearrangement is typically initiated by the nucleophilic attack of a primary amine on the oxazolone (B7731731) ring, leading to its opening and the formation of a diamide (B1670390) intermediate. rsc.org This intermediate then undergoes cyclization with the elimination of water to yield the this compound. rsc.org This reaction can be promoted under various conditions, including acidic, neutral, or basic media, and often requires heating. rsc.org Common conditions involve refluxing the oxazolone with an amine in solvents like pyridine (B92270) or ethanol. rsc.org

| Intermediate | Key Transformation | Reaction Description |

| Schiff Base | Cyclization | Schiff bases, formed from amines and carbonyl compounds, undergo cyclization to form the this compound ring. |

| Oxazolone | Rearrangement | A primary amine attacks the oxazolone ring, which opens to a diamide intermediate that subsequently cyclizes to a this compound. rsc.org |

This table outlines the roles of Schiff bases and oxazolone intermediates in this compound synthesis.

A well-established route to 4-imidazolones involves the condensation of α-amino amides with orthoesters. nih.gov This reaction, first reported in the mid-20th century, proceeds through the initial reaction of the amine group of the α-amino amide with the orthoester to form an α-imino amide in situ. nih.gov This intermediate then undergoes intramolecular cyclization to yield the this compound ring. nih.gov The reaction is typically facilitated by acid catalysis and/or heat to achieve good conversion to the cyclized product. nih.gov This method has been widely used for the preparation of di- and tri-substituted 4-imidazolones. nih.gov

Cyclocondensation Strategies

Cyclocondensation reactions are a broad class of reactions that are central to the formation of heterocyclic rings like this compound. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule. In the context of this compound synthesis, cyclocondensation can involve the reaction of a 1,2-dicarbonyl compound with an amidine or a similar nitrogen-containing species. For example, the condensation of a diketone with an amidine or guanidine (B92328) under basic conditions can produce 5,5-disubstituted 4-imidazolones. The mechanism is thought to proceed through a di-imine intermediate which cyclizes and then undergoes a rearrangement to form the final product.

Multi-Step Synthetic Sequences for Complex Derivatives

The synthesis of complex this compound derivatives, particularly those found in natural products, often requires multi-step synthetic sequences. These sequences allow for the introduction of specific functional groups and stereocenters with a high degree of control. The total synthesis of various natural products containing the this compound core, such as those in the indole (B1671886) and pyrrole (B145914) alkaloid families, showcases the application of diverse synthetic strategies. nih.gov

Common transformations employed in these multi-step syntheses include the conversion of thiohydantoins to 2-amino-4-imidazolones, often followed by a Knoevenagel condensation to introduce substituents at the 5-position of the ring. The aza-Wittig reaction is another powerful tool used in the synthesis of 5-ethylidene-4-imidazolone-containing natural products like aplysinopsin. Furthermore, oxidative rearrangements of imidazoles to 4-imidazolones have been utilized in the total synthesis of natural products such as calcaridine A and hymenialdisine. nih.gov

These multi-step approaches often involve a combination of the classical reactions described earlier, integrated into a longer, more complex synthetic plan to achieve the desired molecular architecture. nih.gov

| Synthetic Strategy | Key Transformation | Example Application (Natural Product) |

| Thiohydantoin Conversion | Conversion to 2-amino-4-imidazolone followed by Knoevenagel condensation | Synthesis of 5-ethylidene-4-imidazolones |

| Aza-Wittig Reaction | Annulation to form the imidazolone ring | Aplysinopsin, Leucettamine B |

| Oxidative Rearrangement | Pinacol-like rearrangement of an imidazole (B134444) precursor | Calcaridine A, Hymenialdisine, Oxysceptrin nih.gov |

| β-Lactam Ring Expansion | Rearrangement of an amino-β-lactam | Leucettamines B and C |

This table summarizes common multi-step strategies for the synthesis of complex this compound derivatives.

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry has seen a significant shift towards the development of more efficient, selective, and environmentally benign methods for the construction of complex molecules. In the realm of this compound synthesis, this has translated into the exploration of transition metal catalysis, organocatalysis, and green chemistry principles to overcome the limitations of classical methods. These contemporary approaches offer advantages such as milder reaction conditions, higher yields, greater functional group tolerance, and the ability to introduce stereocenters with high control.

Transition Metal-Catalyzed Methods

Transition metals have emerged as powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, enabling novel pathways for the synthesis of heterocyclic compounds like 4-imidazolones. The unique electronic properties of transition metals allow for the activation of otherwise unreactive starting materials, facilitating complex bond formations under mild conditions.

Palladium catalysis stands as a cornerstone of modern organic synthesis, and its application in constructing the this compound scaffold has been demonstrated through innovative multicomponent reactions. A notable example involves a palladium-catalyzed carbonylative cross-coupling of imines, chloroformates, and organotin reagents. nih.govacs.org This process leads to the one-pot formation of ketocarbamates, which are versatile intermediates that can be subsequently converted into highly substituted 4-imidazolones via a cyclocondensation reaction. nih.govacs.org This methodology provides a convergent and flexible approach, allowing for the assembly of complex this compound derivatives from simple and readily available building blocks. nih.govacs.org

The reaction of Pd(OAc)₂ with (Z)-5-arylidene-4-(4H)-imidazolones results in the formation of orthopalladated dinuclear complexes. rsc.org This occurs through a regioselective C-H activation at the ortho position of the 4-arylidene group, demonstrating another facet of palladium's utility in the functionalization of the this compound core. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Precursors

| Starting Materials | Catalyst/Reagents | Intermediate Product | Subsequent Reaction | Final Product | Ref |

|---|---|---|---|---|---|

| Imine, Chloroformate, Organotin reagent, CO | Palladium catalyst | Ketocarbamate | Cyclocondensation | Highly substituted this compound | nih.govacs.org |

Copper catalysts, being more abundant and less expensive than palladium, have garnered significant attention for the synthesis of nitrogen-containing heterocycles. In the context of 4-imidazolones, copper-catalyzed methods have been developed that often proceed under aerobic conditions, utilizing molecular oxygen as a green oxidant.

A highly efficient one-pot synthesis of benzoimidazo[1,2-a]imidazolones has been achieved through a copper-catalyzed aerobic oxidative 5-exo-dig cyclization-ketonization cascade. rsc.org This reaction involves the coupling of 2-aminobenzimidazole, an aldehyde, and a terminal alkyne. The process is believed to proceed through the copper-catalyzed addition of the alkyne to an imine intermediate, followed by intramolecular cyclization. rsc.org Notably, atmospheric oxygen serves as the oxygen source for the newly formed carbonyl group in the imidazolone ring. rsc.org

Another synthetic strategy involves the oxidation of N-heterocyclic carbene precursors using copper and air to furnish imidazolone derivatives. acs.org These mild reaction conditions are suitable for a range of substrates, affording moderate to very good yields. acs.org

Table 2: Copper-Catalyzed Synthesis of this compound Derivatives

| Starting Materials | Catalyst/Reagents | Reaction Type | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-Aminobenzimidazole, Aldehyde, Terminal alkyne | Copper catalyst, Air (O₂) | Oxidative 5-exo-dig cyclization-ketonization | Benzoimidazo[1,2-a]imidazolone | Good | rsc.org |

| N-Heterocyclic carbene precursor | Copper catalyst, Air (O₂) | Oxidation | Imidazolone derivative | 53-93% | acs.org |

Beyond palladium and copper, other transition metals have shown promise in catalyzing the formation of this compound and related imidazole structures. These metals offer alternative reactivity patterns and can enable transformations that are not feasible with more common catalysts.

Rhodium: A Rhodium(III)-catalyzed C-H activation and annulation of benzohydroxamates with 2-imidazolones has been reported to access dihydroisoquinolone-fused imidazolin-2-ones. nih.gov This methodology facilitates the construction of complex, fused heterocyclic scaffolds that are reminiscent of pyrrole alkaloid natural products. nih.gov

Ruthenium: Ruthenium nanoparticles supported by phosphine (B1218219) ligands have been developed for the synthesis of substituted imidazoles from α-diketones. acs.org This hydrogen-borrowing catalysis offers a pathway to imidazole scaffolds, which are structurally related to 4-imidazolones. While direct synthesis of 4-imidazolones using this method is not explicitly detailed, the underlying principle of using ruthenium for C-N bond formation is relevant.

Gold: Gold catalysts have been employed in a three-component cascade reaction to synthesize imidazoles from readily available alkynes, azides, and nitriles. digitellinc.com The reaction proceeds through the formation of an α-imino gold carbene intermediate which is then captured by a nitrile to form the imidazole ring. digitellinc.com This approach highlights the potential of gold catalysis in constructing the core imidazole heterocycle.

Metal-Free and Organocatalytic Transformations

In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic approaches have gained prominence. These methods avoid the use of potentially toxic and expensive transition metals, instead relying on small organic molecules to catalyze reactions with high efficiency and stereoselectivity.

An important advancement in this area is the organocatalytic asymmetric synthesis of 2,3-dihydro-4H-imidazol-4-ones. acs.orgnitech.ac.jp This has been achieved through the cyclocondensation of N-silyl iminoesters and N-unprotected ketimines using a chiral phosphoric acid catalyst. acs.orgnitech.ac.jp This enantioselective reaction exhibits broad substrate tolerance and provides high yields and excellent enantioselectivities (up to 99% yield and 99% ee). acs.orgnitech.ac.jp

Furthermore, multicomponent reactions (MCRs) under metal-free, acid-promoted conditions have been developed for the construction of tri- and tetrasubstituted imidazole derivatives. nih.gov These reactions proceed smoothly with a range of functional groups, offering an expedient route to diverse imidazole scaffolds in good to excellent yields. nih.gov

Table 3: Selected Organocatalytic and Metal-Free Syntheses of 4-Imidazolones

| Starting Materials | Catalyst/Promoter | Reaction Type | Key Features | Product | Ref |

|---|---|---|---|---|---|

| N-Silyl iminoester, N-Unprotected ketimine | Chiral phosphoric acid | Asymmetric cyclocondensation | High enantioselectivity (up to 99% ee) | Chiral 2,3-dihydro-4H-imidazol-4-one | acs.orgnitech.ac.jp |

| 1,2-Diketone, Aldehyde, Amine, Ammonium acetate (B1210297) | HBF₄–SiO₂ | Four-component reaction | High selectivity for tetrasubstituted imidazoles | 1,2,4,5-Tetrasubstituted imidazole | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the synthesis of 4-imidazolones and related imidazoles, this is manifested through the use of solvent-free conditions, microwave-assisted reactions, and the use of environmentally benign catalysts.

Solvent-free and microwave-assisted synthesis has been successfully applied to the formation of imidazole and pyrazole (B372694) derivatives. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in a fraction of the time required by conventional heating methods. nih.govyoutube.com This approach also minimizes the use of volatile organic solvents, reducing the environmental impact of the synthesis. nih.govias.ac.in

For instance, the synthesis of 1-aryl-2-((1E)-arylvinyl)-4-arylmethylene-2-imidazolin-5-ones has been accomplished under microwave-induced, solvent-free conditions. researchgate.net Similarly, the preparation of oxadiazoles (B1248032) containing an imidazole moiety has been achieved using microwave irradiation under solvent-free conditions, highlighting the broad applicability of this green technique. ias.ac.in The use of solid supports, such as alumina (B75360) or silica, can further enhance the efficiency of microwave-assisted, solvent-free reactions. youtube.com

Regioselective and Stereoselective Synthesis of this compound Systems

Achieving regioselectivity is a critical challenge in the synthesis of substituted imidazoles. A highly efficient protocol has been developed for the synthesis of 1,4-disubstituted imidazoles, which provides the desired products with complete regioselectivity. rsc.org This method is particularly valuable for preparing compounds that are difficult to access regioselectively through other known methods. rsc.org

The synthetic sequence involves a distinctive double aminomethylenation of a glycine (B1666218) derivative, which forms a 2-azabuta-1,3-diene intermediate. The subsequent addition of an amine nucleophile to this intermediate initiates a transamination and cyclization cascade, ultimately yielding the 1,4-disubstituted imidazole. rsc.org A key advantage of this protocol is its tolerance to a wide range of steric and electronic variations in the amine component, allowing for the creation of a diverse library of imidazole structures. rsc.org

Another common strategy for controlling substitution involves the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines. This one-pot method can regioselectively produce 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles. organic-chemistry.org

The synthesis of enantiopure chiral 4-imidazolones is of significant interest due to their presence in pharmaceuticals and bioactive molecules. nih.gov A primary challenge in synthesizing 5-monosubstituted-4-imidazolones is the potential for tautomerization at the stereocenter, especially under basic conditions or with heat. nih.gov

A successful method for creating α-chiral imidazolones involves a tandem amidine installation and cyclization with an adjacent ester, starting from amino acid building blocks. nih.gov This approach has been used to prepare the first examples of enantiopure α-chiral imidazolones with excellent stereoretention. The use of nucleophilic alkyl amines in this transformation resulted in imidazolones with an enantiomeric ratio greater than 92:8. nih.gov The choice of acid catalyst was found to be crucial for minimizing racemization, with weaker acids leading to better stereoretention. nih.gov

| Acid Catalyst | pKₐ | Observed Effect |

|---|---|---|

| Acetic Acid (AcOH) | 4.8 | Baseline |

| Pyridinium p-toluenesulfonate (PPTS) | 5.2 | Reduced racemization |

| Hexafluoroisopropanol (HFIP) | 8.3 | Reduced racemization |

For axially chiral imidazoles, a cation-directed catalytic enantioselective desymmetrization method has been developed. This process is operationally simple and highly enantioselective, providing many products in over 90% enantiomeric excess (ee). nih.gov

Synthesis of Specialized this compound Scaffolds and Hybrids

Molecular hybridization is a strategy used to design new molecules with enhanced biological activity by combining different pharmacophores. A novel series of imidazolone-sulfonamide-pyrimidine hybrids has been designed and synthesized as potential EGFR-TK inhibitors. rsc.orgnih.gov

The synthesis of these complex hybrids is a multi-step process: nih.gov

Hippuric Acid Formation: The process begins with the reaction of an appropriate aroyl chloride and glycine in an aqueous sodium hydroxide (B78521) solution to yield a substituted hippuric acid.

Oxazolone Intermediate: The hippuric acid is then heated in acetic anhydride (B1165640), leading to the formation of an active oxazolone compound.

Condensation: This oxazolone intermediate is condensed with a suitable aryl aldehyde to furnish a key 4-arylidene oxazolone intermediate.

Final Hybrid Formation: Finally, the 4-arylidene oxazolone is refluxed with sulfadiazine (B1682646) in the presence of sodium acetate and glacial acetic acid to yield the target imidazolone-sulfonamide-pyrimidine hybrids. researchgate.net

This synthetic route has been used to create a library of hybrids with various substitutions on the aryl and arylidene moieties. nih.govresearchgate.net For instance, compounds such as 4-(4-chlorobenzylidene)imidazolone-sulfonamide-pyrimidine and 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine have been successfully synthesized and characterized. nih.gov

Spiro-Imidazolone Derivatives

Spiro-imidazolones, characterized by a spirocyclic center at the C4 position of the imidazolone ring, are a class of compounds with significant interest. Their synthesis often involves intramolecular cyclization reactions or multi-component strategies.

One prominent method involves a mdpi.comresearchgate.net-hydride shift followed by cyclization. researchgate.netosi.lv The treatment of 5-[2-(dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones with a catalytic amount of scandium triflate initiates this transformation. researchgate.netosi.lv The reaction proceeds through a mdpi.comresearchgate.net-hydride shift, leading to the formation of an intermediate that subsequently cyclizes to yield 1,1'-dimethyl-2-(methylsulfanyl)-1',4'-dihydro-2'H-spiro[imidazole-4,3'-quinolin]-5(1H)-ones in good yields. researchgate.netosi.lv A similar strategy has been employed to synthesize phenylspiro[imidazole-4,3'-thiochroman]ones by treating [2-(benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride. researchgate.net

Another approach begins with azlactones (2-phenyl-5-oxazolones) as starting materials. uomosul.edu.iq These are reacted with Schiff bases, which are prepared from the condensation of semicarbazide (B1199961) with substituted cyclohexanones, to form 4-aryl methylidene-5-oxo-2-phenyl-N'-(substituted cyclohexylidene)-4,5-dihydro imidazole-1-carbohydrazide derivatives. uomosul.edu.iq Subsequent intracyclic dehydration of these imidazolone intermediates in the presence of acetic anhydride as a cyclizing agent affords 1-(4-acetyl-5-spiro substituted cyclohexyl-1,3,4-oxadiazol-2-yl)-4-aryl methylidene-2-phenyl-1H-imidazol-5-ones. uomosul.edu.iq

Furthermore, photochemical transformations provide a pathway to spirocyclic indolines. Irradiation of benzylidene imidazolones that contain an ortho-sec-amino group at a wavelength of 365 nm can lead to the formation of spirocyclic indolines in yields ranging from 67–92%. researchgate.net

Table 1: Synthesis of Spiro-Imidazolone Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 5-[2-(dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones | Scandium triflate (catalytic) | 1,1'-dimethyl-2-(methylsulfanyl)-1',4'-dihydro-2'H-spiro[imidazole-4,3'-quinolin]-5(1H)-ones | researchgate.netosi.lv |

| 4-aryl methylidene-5-oxo-2-phenyl-N'-(substituted cyclohexylidene)-4,5-dihydro imidazole-1-carbohydrazide | Acetic anhydride | 1-(4-acetyl-5-spiro substituted cyclohexyl-1,3,4-oxadiazol-2-yl)-4-aryl methylidene-2-phenyl-1H-imidazol-5-one | uomosul.edu.iq |

| [2-(benzylsulfanyl)-benzylidene]imidazolones | Titanium tetrachloride | Phenylspiro[imidazole-4,3'-thiochroman]ones | researchgate.net |

| Benzylidene imidazolones with ortho-sec-amino group | Irradiation (365 nm) | Spirocyclic indolines | researchgate.net |

Zwitterionic this compound Compounds

Zwitterionic 4-imidazolones have been developed to enhance properties such as water solubility, which can be advantageous for biological applications. mdpi.com The synthesis of these compounds typically involves the quaternization of a nitrogen atom within the imidazolone structure, followed by the introduction of a negatively charged group.

A common strategy involves the synthesis of imidazolone derivatives, which are then reacted to introduce the zwitterionic functionality. For example, a series of imidazolone derivatives can be prepared through a condensation cyclization reaction, starting from vanillin. mdpi.com To impart zwitterionic properties, an imidazolone derivative is dissolved in a solvent like tetrahydrofuran (B95107) (THF), and a reagent such as 1,3-propane sultone is added. mdpi.com The reaction mixture is refluxed, leading to the formation of an imidazolone alkyl sulfonate, a zwitterionic compound with enhanced polarity and water solubility. mdpi.com

Another method for creating zwitterionic structures involves the reaction of imidazole-containing precursors with sulfonating agents. For instance, 1-(4-vinylbenzyl)imidazole can be reacted with sodium-3-chloro-2-hydroxypropane-1-sulfonate. mdpi.com In this process, the imidazole nitrogen acts as a nucleophile, displacing the chloride and forming a quaternized imidazolium (B1220033) salt that also contains a sulfonate group, resulting in a zwitterionic monomer. mdpi.com The reaction is typically carried out in a mixture of water and methanol (B129727) at an elevated temperature for an extended period. mdpi.com

Table 2: Synthesis of Zwitterionic this compound Compounds

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Imidazolone derivative | 1,3-propane sultone, THF, reflux | Imidazolone alkyl sulfonate | mdpi.com |

| 1-(4-vinylbenzyl)imidazole | Sodium-3-chloro-2-hydroxypropane-1-sulfonate, H₂O/MeOH, 90 °C | 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate | mdpi.com |

Imidazo-Fused Heterocyclic Systems

The fusion of an imidazole ring with other heterocyclic systems creates a diverse array of chemical structures with a wide range of biological activities. dntb.gov.ua Synthetic strategies for these fused systems often involve cyclization reactions where the imidazole ring is formed onto a pre-existing heterocycle or a second ring is constructed onto an imidazole precursor.

One approach involves the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives using porcine pancreatic lipase (B570770) (PPL) as a biocatalyst. rsc.org This enzymatic method facilitates selective C-N bond formation under moderate conditions, producing a series of imidazo[1,2-a]pyridine-based heterocycles in good to excellent yields (89–95%). rsc.org

Another methodology leads to the formation of imidazo-1,4-oxazinone derivatives. nih.gov The synthesis starts with C-2 aroyl imidazole derivatives, which are reduced using sodium borohydride (B1222165) (NaBH₄) to yield imidazo (B10784944) methanol intermediates. These intermediates are then reacted with chloroacetyl chloride. nih.gov The subsequent cyclization of the substitution product under various basic conditions results in the formation of the heterobicyclic imidazoxazinone ring system. nih.gov

More complex fused systems, such as imidazole-fused imidazo[2,1-b] mdpi.comosi.lvresearchgate.netthiadiazole analogues, have also been synthesized. nih.gov These multi-ring structures are constructed through multi-step synthetic sequences, culminating in compounds with potent biological activities. nih.gov Similarly, fused imidazo[2,1-b] mdpi.comosi.lvuomosul.edu.iqtriazolo[4,5-d] mdpi.comosi.lvthiazines can be prepared using "Click" chemistry followed by C-N bond coupling, often employing microwave irradiation to achieve good yields in short reaction times. researchgate.net

Table 3: Synthesis of Imidazo-Fused Heterocyclic Systems

| Product Type | Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Biocatalytic C-N bond formation | Porcine Pancreatic Lipase (PPL) | rsc.org |

| Imidazo-1,4-oxazinones | Multi-step synthesis and cyclization | NaBH₄, Chloroacetyl chloride, Base | nih.gov |

| Imidazo[2,1-b] mdpi.comosi.lvresearchgate.netthiadiazoles | Multi-step synthesis | Not specified | nih.gov |

| Imidazo[2,1-b] mdpi.comosi.lvuomosul.edu.iqtriazolo[4,5-d] mdpi.comosi.lvthiazines | "Click" chemistry and C-N coupling | Cu(I)-catalyst, PEG-400, Microwave | researchgate.net |

Biosynthetically Relevant this compound Structures

The this compound core is a recurring motif in natural products and biologically important molecules, including the chromophores of fluorescent proteins and certain peptide structures. nih.govchemrxiv.org Synthetic methods targeting these structures are crucial for studying their biological function and for the total synthesis of natural products. rsc.org

A versatile method for synthesizing (4H)-imidazol-4-ones is the condensation of orthoesters with amino amides. nih.gov This reaction, typically activated by acid and/or heat, involves the initial reaction of the amine from the amino amide with the orthoester to form an α-imino amide intermediate, which then cyclizes to the imidazol-4-one. nih.gov

Another widely used methodology is the conversion of thiohydantoins. nih.gov This two-step process generally starts with the reaction of a thiohydantoin with an alkyl halide. This transformation is valuable for producing 2-aminoimidazol-4-ones and has been applied in the total synthesis of various natural products. nih.gov A key advantage is that the stereochemistry at the 5-position is typically retained during the conversion, allowing for the synthesis of stereoselective compounds. nih.gov

More recently, methods have been developed to incorporate 4-imidazolones directly into the backbone of peptides, where they can act as cis-amide bond bioisosteres. chemrxiv.org One such approach utilizes solid-phase peptide synthesis (SPPS). The strategy involves a tandem amidine installation and subsequent cyclization with an adjacent ester to form the (4H)-imidazolone ring. chemrxiv.org This on-resin method allows for the insertion of the imidazolone moiety at various positions within a peptide chain, providing a powerful tool for modifying peptide structure and properties. chemrxiv.org

Table 4: Synthesis of Biosynthetically Relevant this compound Structures

| Method | Starting Materials | Key Features | Application | Reference |

|---|---|---|---|---|

| Condensation Reaction | Orthoesters, Amino amides | Acid/heat activation; forms α-imino amide intermediate | Synthesis of di- and tri-substituted imidazolones | nih.gov |

| Thiohydantoin Conversion | Thiohydantoins, Alkyl halides | Two-step process; retains stereochemistry at C5 | Total synthesis of natural products | nih.gov |

| On-Resin Peptide Installation | Amino acid building blocks (on solid support) | Tandem amidine installation and cyclization; SPPS compatible | Creation of peptide bioisosteres | chemrxiv.org |

Chemical Reactivity and Transformation of 4 Imidazolone Structures

Fundamental Reaction Pathways and Mechanistic Investigations

The inherent structural features of the 4-imidazolone ring permit a range of reactions, enabling the synthesis of diverse derivatives and the exploration of its chemical properties.

Functionalization of the this compound ring is primarily focused on the C5 position, which is readily derivatized. A key strategy for creating stereocenters at this position is the enantioselective alkylation of 5-monosubstituted imidazolones. In these reactions, the imidazolone (B8795221) acts as a nucleophile, attacking an electrophile under the control of a catalyst, such as a bifunctional Brønsted base/H-bond catalyst, to yield stereoselective 5,5-disubstituted products. nih.gov This method has been successfully applied to generate enantiopure 5,5-disubstituted imidazolones. nih.gov

Another common derivatization method is the Knoevenagel condensation, which is used to introduce an ethylidene substituent at the C5 position. nih.gov This reaction typically involves the condensation of an imidazolone with an aldehyde. nih.gov Furthermore, the synthesis of 4-imidazolones from α-amino acids often involves derivatization with reagents like phenylacetyl chloride, followed by cyclocondensation with aromatic amines using a catalyst such as phosphorus trichloride (B1173362) (PCl3). researchgate.net

The intramolecular aza-Wittig reaction provides another route to functionalized 4-imidazolones. Azido-substituted imides react with triphenylphosphine in a process that, following a Staudinger reaction, leads to the formation of 5-monosubstituted-4-imidazolones in good yields. nih.gov

Table 1: Examples of Functionalization Reactions of this compound

| Reaction Type | Reactants | Product Type | Key Features |

| Enantioselective Alkylation | 5-monosubstituted imidazolone, Electrophile | Stereoselective 5,5-disubstituted imidazolone | Catalyzed by bifunctional Brønsted base/H-bond catalyst. nih.gov |

| Knoevenagel Condensation | This compound, Aldehyde | 5-Ethylidene-4-imidazolone | Adds an ethylidene substituent at the C5 position. nih.gov |

| Intramolecular aza-Wittig | Azido-substituted imide, Triphenylphosphine | 5-Monosubstituted-4-imidazolone | Proceeds via a Staudinger reaction followed by cyclization. nih.gov |

The this compound ring system exhibits both nucleophilic and electrophilic properties, depending on the specific derivative and reaction conditions.

Nucleophilic Reactivity: The this compound ring can act as a potent nucleophile, particularly from the C5 position. This reactivity is harnessed in asymmetric catalysis, where 1H-imidazol-4(5H)-ones serve as effective pronucleophiles. beilstein-journals.org They participate in Michael addition reactions with various acceptors, including nitroalkenes and α-silyloxyenones, to form new carbon-carbon bonds with high enantioselectivity. beilstein-journals.org The reaction of a 5-monosubstituted imidazolone with an electrophile is a fundamental example of its nucleophilic character, leading to C5-alkylation. nih.gov The nucleophilicity of related enamines derived from 4-(alkylthio)-3-imidazolines has also been quantitatively characterized through kinetic studies. nih.gov

Electrophilic Reactivity: Conversely, certain derivatives of this compound are highly electrophilic. A prominent example is the methylidene imidazolone (MIO) prosthetic group found in the active site of histidine and phenylalanine ammonia-lyase enzymes. nih.govresearchgate.net The MIO group is a powerful electrophile that facilitates the chemically challenging elimination of ammonia (B1221849) from α-amino acids. nih.govresearchgate.net The general imidazole (B134444) ring system is susceptible to electrophilic attack, typically at the C4 or C5 positions. slideshare.net In the context of the this compound ring, the specific substitution pattern and electronic environment dictate the sites and feasibility of electrophilic substitution.

The this compound scaffold can be synthesized from other heterocyclic systems and, in some cases, can be interconverted.

One of the most significant interconversion pathways is the rearrangement of an oxazolone (B7731731) ring to form a this compound. nih.gov This transformation is typically initiated by the nucleophilic attack of a primary amine on the oxazolone ring, which leads to ring opening and the formation of a diamide (B1670390) intermediate. nih.gov Subsequent intramolecular cyclization of the diamide, involving the loss of a water molecule, yields the this compound. nih.gov This reaction can be promoted under acidic, neutral, or basic conditions, often requiring heat. nih.gov

Other heterocyclic conversions to produce 4-imidazolones include:

Thiohydantoin Conversion: This is a common method where thiohydantoins are converted to imidazol-4-ones using alkyl halides. nih.gov

Oxidative Rearrangement of Imidazole: An imidazole can be epoxidized using an oxidant like dimethyldioxirane (DMDO), followed by a pinacol-like rearrangement to form the imidazol-4-one. nih.gov

β-Lactam Ring Expansion: The expansion of an amino-β-lactam ring can also be used to produce 2-amino-4-imidazolones. nih.gov

Regarding imidazolidinones, which are the saturated analogs, their synthesis can sometimes result in the co-formation of imidazolones. For instance, the treatment of certain reaction precursors with trifluoroacetic acid (TFA) has been reported to afford a mixture of both imidazolidinones and imidazolones. mdpi.com The oxidation of imidazolinium derivatives in the presence of copper and air is a direct method to produce imidazolones. organic-chemistry.org

Advanced Reaction Types

Beyond fundamental transformations, this compound structures are involved in more advanced, metal-mediated and photochemical reactions, opening pathways to complex molecular architectures.

Directed ortho-metalation (DoM) is a powerful synthetic strategy where a directing metalation group (DMG) on an aromatic ring guides deprotonation by a strong base (like an organolithium reagent) to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This creates a stabilized carbanion that can react with various electrophiles. wikipedia.org

This concept has been extended to the C-H activation of this compound derivatives using transition metals like palladium. Specifically, the reaction of (Z)-5-arylidene-4-(4H)-imidazolones with Palladium(II) acetate (B1210297) (Pd(OAc)₂) in trifluoroacetic acid leads to the formation of orthopalladated dinuclear complexes. rsc.orgrsc.orgresearchgate.net In this process, a regioselective C-H bond activation occurs at the ortho-position of the arylidene group, forming a stable five-membered palladacycle. rsc.orgresearchgate.net The resulting complexes feature two orthopalladated imidazolone ligands bridged by trifluoroacetate groups. rsc.orgrsc.org

Table 2: Orthopalladation of (Z)-5-Arylidene-4-(4H)-imidazolones

| Imidazolone Substrate | Arylidene Substituent | Resulting Palladated Complex | Reference |

| 2a | 4-Fluorophenyl | Dinuclear complex 4a | rsc.org |

| 2b | 4-Chlorophenyl | Dinuclear complex 4b | rsc.org |

| 2c | 3-Chlorophenyl | Dinuclear complex 4c | rsc.org |

| 2d | 2,4-Dimethoxyphenyl | Dinuclear complex 4d | rsc.org |

| 2e | 3,4-Dimethoxyphenyl | Dinuclear complex 4e | rsc.org |

The photochemical reactivity of 4-imidazolones has been significantly enhanced through their incorporation into organometallic complexes. While free 5-arylidene-4-(4H)-imidazolones show a lack of reactivity upon irradiation with visible light, their orthopalladated dinuclear complexes exhibit notable photochemical activity. rsc.orgresearchgate.net

Irradiation of these orthopalladated complexes in a solvent like dichloromethane (CH₂Cl₂) with blue light (e.g., 465 nm) initiates a [2+2] photocycloaddition reaction. rsc.orgresearchgate.net This reaction occurs between the exocyclic C=C double bonds of the two imidazolone ligands within the dinuclear complex. rsc.orgrsc.org The palladium-containing dimeric structure acts as a molecular template, pre-organizing the reacting units and leading to the stereoselective formation of cyclobutane-bridged products. researchgate.net This transformation yields corresponding diaminotruxillic derivatives, which are complex bis-amino acids containing a cyclobutane core. rsc.orgrsc.org

Table 3: [2+2] Photocycloaddition of Orthopalladated Imidazolone Complexes

| Starting Complex | Arylidene Substituent | Product | Key Features |

| 4a | 4-Fluorophenyl | Cyclobutane derivative 10a | Reaction proceeds with complete conversion for electron-withdrawing groups. researchgate.net |

| 4b | 4-Chlorophenyl | Cyclobutane derivative 10b | Irradiation with blue light (465 nm) in CH₂Cl₂. rsc.org |

| 4c | 3-Chlorophenyl | Cyclobutane derivative 10c | Selective formation of the ε-isomer diastereoisomer. researchgate.net |

| 4d, 4e | Dimethoxyphenyl | No reaction | Complexes with electron-donating methoxide groups do not undergo photocycloaddition. researchgate.net |

Tautomerism and Isomerization Phenomena in this compound

The this compound core is subject to various tautomeric and isomeric transformations that significantly influence its chemical and biological properties. These phenomena include the migration of protons and the spatial arrangement of substituents, leading to a dynamic equilibrium of different structural forms.

Prototropic Tautomerism (Keto-Enol, Amino-Imino Forms)

Prototropic tautomerism involves the migration of a proton between two different sites within the molecule, leading to distinct constitutional isomers that are in equilibrium. In this compound derivatives, two principal forms of prototropic tautomerism are observed: keto-enol and amino-imino tautomerism.

Keto-Enol Tautomerism: This is a common form of tautomerism in carbonyl compounds, including 4-imidazolones. masterorganicchemistry.comkhanacademy.org The equilibrium involves the interconversion between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). masterorganicchemistry.comkhanacademy.org For most simple aldehydes and ketones, the equilibrium strongly favors the keto form. masterorganicchemistry.com However, the stability of the enol tautomer can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

A systematic investigation of the proton transfer in the keto-amino/enol tautomerization of imidazolone in an aqueous solution using density functional theory (DFT) has shown that the barrier for non-water-assisted intramolecular proton transfer is very high (214.8 kJ/mol). nih.gov However, the presence of water molecules dramatically lowers this barrier through a concerted multiple proton transfer mechanism. nih.gov Specifically, a proton transfer process involving a cyclic arrangement with two water molecules was found to be the most efficient, with a calculated barrier height of approximately 61 kJ/mol. nih.gov

| Tautomerization Process | Calculated Energy Barrier (Non-assisted) | Calculated Energy Barrier (Water-assisted) |

| Keto-Enol (Imidazolone) | 214.8 kJ/mol | ~61 kJ/mol |

Amino-Imino Tautomerism: This type of tautomerism is analogous to keto-enol tautomerism and involves the migration of a proton between a nitrogen atom and an adjacent carbon or nitrogen atom. scienceinfo.commun.ca In 4-imidazolones bearing an amino group, an equilibrium exists between the amino form and the imino form. The relative stability of these tautomers is influenced by factors such as conjugation and the electronic nature of substituents. rsc.org For instance, in (imidazole)imidazolidine-N-aryl(alkyl) systems, conjugation has a pronounced effect on tautomer stability. rsc.org When double bonds participate in conjugation towards the endocyclic nitrogen atoms, the amino tautomer is stabilized. Conversely, conjugation towards the exocyclic nitrogen atoms stabilizes the imino tautomer. rsc.org

Annular Tautomerism of the Imidazolone Core

Annular tautomerism is a specific type of prototropic tautomerism that occurs in heterocyclic systems where a proton can migrate between two or more ring nitrogen atoms. scienceinfo.comwikipedia.org In the this compound ring, the proton on the N1 or N3 atom can potentially migrate to the other nitrogen atom, leading to different annular tautomers.

The stability of these tautomers is influenced by the substitution pattern on the ring and the surrounding medium. While aromatic tautomers are generally more stable, substitution with certain groups like -OH or -F can reverse this stability, favoring non-aromatic forms. researchgate.net The interconversion between annular tautomers can be facilitated by solvent molecules, particularly water, which can mediate proton transfer. researchgate.net

Conformational Isomerism and Relative Stabilities (e.g., E/Z isomers)

Conformational isomers are stereoisomers that can be interconverted by rotation about single bonds. washington.edu In substituted 4-imidazolones, particularly those with exocyclic double bonds, E/Z isomerism (a form of configurational isomerism) is a key consideration. docbrown.infostudymind.co.ukchemguide.co.ukcreative-chemistry.org.uk This type of isomerism arises from the restricted rotation around the double bond, leading to distinct spatial arrangements of substituents.

The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog priority rules, where the configuration with the higher priority groups on the same side of the double bond is designated as Z (from the German zusammen, meaning together), and the configuration with the higher priority groups on opposite sides is designated as E (from the German entgegen, meaning opposite). chemguide.co.ukyoutube.com

The relative stabilities of E/Z isomers can be influenced by steric hindrance and electronic interactions between the substituents. Collision-induced dissociation studies of protonated tetraglycines have shown that the [b₄]⁺ ion, which can exist as different this compound isomers, undergoes interconversion. nih.gov The energy difference between these isomers is relatively small, with a calculated ΔH at 0 K of 5.1 kJ/mol, and the barrier to interconversion is 139.8 kJ/mol above the more stable isomer. nih.gov This indicates that while distinct, these isomers can interconvert under energetic conditions.

Biomimetic Transformations Involving the this compound Moiety

The this compound moiety is not only a product of synthetic organic chemistry but also arises in biological and biomimetic systems, most notably through advanced Maillard reactions.

Formation in Advanced Maillard Reactions

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, leads to a complex mixture of products, including advanced glycation end products (AGEs). nih.gov Imidazolones are a significant class of AGEs formed in these reactions. nih.govnih.gov

A key pathway for imidazolone formation involves the reaction of 3-deoxyglucosone (3-DG), a reactive α-dicarbonyl intermediate of the Maillard reaction, with the guanidino group of arginine residues in proteins. nih.govtandfonline.comoup.com This reaction leads to the formation of specific imidazolone structures. For example, the reaction between 3-DG and Nα-benzoylarginine amide results in the formation of 2-(4-benzoylamino-5-pentamide)-amino-5-(2,3,4-trihydroxybutyl)-4-imidazolone. tandfonline.comoup.com

The formation of these imidazolone adducts has been implicated in the chemical changes observed in proteins during the advanced Maillard reaction, such as crosslinking, which is hypothesized to be responsible for the aging of tissues and diabetic complications. tandfonline.com Immunohistochemical studies have detected the presence of imidazolone in the kidneys and aortas of diabetic patients, particularly in the characteristic lesions associated with diabetic nephropathy and atherosclerosis. nih.gov This suggests that the formation of imidazolone via the Maillard reaction may contribute to the progression of these long-term diabetic complications. nih.gov

| Reactants | Major Imidazolone Product | Biological Implication |

| 3-Deoxyglucosone (3-DG) and Arginine residues | 2-amino-5-(2,3,4-trihydroxybutyl)-4-imidazolone derivatives | Protein crosslinking, aging, diabetic complications |

Involvement in Oxidative DNA Damage Processes (e.g., Guanine Oxidation to Imidazolone)

The chemical structure of guanine makes it particularly vulnerable to oxidative damage within DNA. mdpi.commdpi.com Among the four standard DNA bases, guanine has the lowest redox potential, rendering it the most easily oxidized component when DNA is exposed to various endogenous and exogenous oxidizing agents. nih.govmdpi.com This susceptibility leads to the formation of a variety of oxidation products, with 2,5-diamino-4H-imidazol-4-one, commonly referred to as imidazolone (Iz), being a significant lesion. nih.govmdpi.comacs.org Imidazolone is recognized as a product resulting from the oxidation of both guanine and its primary oxidation product, 8-oxo-7,8-dihydroguanine (8-oxoG). nih.govnih.gov The formation of this lesion is a critical aspect of DNA damage, as imidazolone is an unstable and highly mutagenic compound capable of inducing G-C to C-G transversion mutations. mdpi.commdpi.comnih.gov

The generation of imidazolone from guanine is a complex process involving several distinct chemical pathways, often initiated by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govacs.org Research, including computational studies using density functional theory, has elucidated multiple routes for its formation. acs.orgnih.gov These pathways typically begin with the one-electron oxidation of guanine to produce a guanine radical cation (G•+). nih.gov From this intermediate, the reaction can proceed through several transformative steps.

Key Formation Pathways of Imidazolone:

Pathway from Guanine Radical: One major pathway starts with the guanine radical (G•+). acs.orgwayne.edu This radical can react with superoxide (B77818) (O₂⁻) at the C5 position of the guanine base. acs.orgnih.gov Following this addition, the reaction proceeds through steps that include pyrimidine (B1678525) ring opening, decarboxylation, and a ring migration, ultimately leading to the loss of formamide to yield the imidazolone structure. acs.orgnih.govwayne.edu

Pathway from 8-oxoG: Imidazolone can also be formed from the further oxidation of 8-oxoG, which is itself a common DNA lesion. nih.govwayne.edu This pathway can be initiated by the addition of superoxide at the C5 position of 8-oxoG, leading to a relatively stable intermediate known as oxidized guanidinohydantoin (Ghox). acs.orgnih.govwayne.edu Subsequent reactions, influenced by factors such as pH, facilitate the transformation of Ghox into imidazolone. acs.orgnih.gov

Pathway from 8-hydroxy guanine radical: A third route involves the 8-hydroxy guanine radical, which can be formed by the addition of a hydroxyl radical (•OH) to the C8 position of guanine. acs.orgwayne.edu Similar to the other pathways, the subsequent addition of superoxide at the C5 position initiates a cascade of reactions, including diol formation, ring opening, and decarboxylation, that culminates in the formation of imidazolone. acs.orgnih.govwayne.edu

The specific oxidizing conditions and the local DNA environment (single-stranded vs. double-stranded) can influence the relative yields of imidazolone compared to other guanine oxidation products. nih.gov For instance, imidazolone is considered a major product of guanine oxidation in single-stranded DNA. nih.gov Oxidizing agents such as peroxynitrite, singlet oxygen, and γ-radiation have all been shown to produce imidazolone lesions in DNA. nih.govacs.org Once formed, imidazolone is chemically unstable under physiological conditions and can undergo further transformation, primarily through hydrolysis, to yield 2,2,4-triamino-5(2H)-oxazolone (Oz). nih.govnih.govresearchgate.net

Interactive Data Table: Pathways of Imidazolone Formation from Guanine Oxidation

| Starting Molecule | Key Intermediate(s) | Primary Reactive Species | Key Transformation Steps | Final Product |

| Guanine | Guanine radical cation (G•+) | Superoxide (O₂⁻) | C5 addition, Pyrimidine ring opening, Decarboxylation, Formamide loss | Imidazolone (Iz) |

| 8-oxo-7,8-dihydroguanine (8-oxoG) | Oxidized guanidinohydantoin (Ghox) | Superoxide (O₂⁻) | C5 addition, Diol formation | Imidazolone (Iz) |

| Guanine | 8-hydroxy guanine radical | Hydroxyl radical (•OH), Superoxide (O₂⁻) | C8 •OH addition, C5 O₂⁻ addition, Ring opening, Decarboxylation | Imidazolone (Iz) |

Spectroscopic and Advanced Structural Characterization of 4 Imidazolone Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

Various spectroscopic techniques are employed to confirm the identity and purity of synthesized 4-imidazolone compounds, providing detailed information about their chemical environment and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone in the characterization of this compound derivatives, offering precise information about the number, type, and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: Proton NMR spectra typically reveal distinct signals for the protons attached to the imidazole (B134444) ring and any substituents. Chemical shifts are highly dependent on the electronic environment and neighboring groups. For instance, the presence of an imine proton (HC=N) is often observed as a singlet in the aromatic region chemmethod.com. Protons on alkyl or aryl substituents provide further structural confirmation.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton. Key signals include those for the carbonyl carbon (C=O) of the imidazolone (B8795221) ring, which typically appears in the downfield region (e.g., around 169 ppm) chemmethod.com. Signals for sp² hybridized carbons within the ring and sp³ hybridized carbons in substituents are also observed.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazolone Derivatives

| Compound/Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

| Imine proton (HC=N) | 7.1–7.3 (s) | - | Characteristic of the ring system chemmethod.com |

| Carbonyl carbon (C=O) | - | 169–168.9 | Amide/lactam carbonyl chemmethod.com |

| Aliphatic CH₂ | - | 52.7 | In the imidazoline (B1206853) ring chemmethod.com |

| Aromatic protons | 7.36–8.14 | - | Observed in substituted derivatives chemmethod.com |

| Imidazole ring carbons | - | 108.70 (N-CH=C) | chemmethod.com |

| Imidazole ring carbons | - | 146.50 (C=N) | chemmethod.com |

| Imidazolone core carbons | - | 151.27, 140.58 | Example shifts for a derivative rsc.org |

| Methyl group (CH₃) | 3.36 (s) | 31.3 | Example shift for a derivative rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, aiding in the identification of functional groups.

IR Spectroscopy: Characteristic absorption bands for the this compound core include the C=O stretching vibration of the lactam/amide group, typically observed in the region of 1676–1703 cm⁻¹ chemmethod.com. N-H stretching vibrations, if present, appear in the 3200–3500 cm⁻¹ range. C=N and C-N stretching vibrations also contribute to the IR spectrum, often found in the fingerprint region sci.amresearchgate.net.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on vibrations that are Raman-active. It can detect C-C and C-N stretching modes within the heterocyclic ring and associated aromatic systems sci.amresearchgate.netscirp.org. For example, C-N stretching modes are often observed around 1354 cm⁻¹ and C=N stretching around 1583 cm⁻¹ in related imidazole systems researchgate.net.

Mass Spectrometry (MS, HRMS-ESI, FAB-MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition, and for elucidating fragmentation pathways.

Electron Ionization (EI) and Electrospray Ionization (ESI): These techniques provide the molecular ion (M⁺) or protonated/adduct ions ([M+H]⁺, [M+Na]⁺), confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS), particularly HRMS-ESI, provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, thereby confirming the proposed structure with high confidence msu.edursc.orgresearchgate.netmdpi.comnih.gov.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS, often coupled with Collision-Induced Dissociation (CID) for MS/MS experiments, is useful for analyzing less volatile or thermally labile compounds. It can reveal characteristic fragmentation patterns that help in structural elucidation by identifying key substructures within the molecule jst.go.jpnih.govresearchgate.net. Fragmentation can occur through cleavage of bonds within the ring or at substituent positions.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insights into the extent of conjugation and the presence of chromophores.

Absorption Maxima (λmax): this compound derivatives with extended π-conjugation systems exhibit characteristic absorption bands in the UV-Vis region. The wavelength of maximum absorption (λmax) is sensitive to structural modifications, particularly the introduction of electron-donating or electron-withdrawing groups and the extension of conjugated systems jst.go.jpunige.chijprajournal.comjove.comlibretexts.orgmdpi.comhnue.edu.vn. A longer conjugated system typically leads to a bathochromic shift (shift to longer wavelengths) of the λmax jst.go.jpunige.chjove.comlibretexts.org.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Structure Determination: By analyzing the diffraction pattern of a single crystal, crystallographers can generate a three-dimensional electron density map, from which the positions of all atoms in the unit cell can be determined wikipedia.org. This allows for the precise measurement of bond lengths and angles, providing direct evidence for the connectivity and geometry of the this compound core and its substituents nih.govrsc.orgtandfonline.commdpi.comresearchgate.netresearchgate.netrsc.org. The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing and solid-state properties researchgate.netwikipedia.orgmdpi.com.

Table 2: Key Spectroscopic Data from Literature for Imidazolone Derivatives

| Technique | Analyte/Feature | Observed Value(s) | Reference(s) |

| ¹H NMR | Imine proton (HC=N) | δ 7.1–7.3 (s) | chemmethod.com |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 169–168.9 ppm | chemmethod.com |

| IR Spectroscopy | C=O stretching (lactam/amide) | 1676–1703 cm⁻¹ | chemmethod.com |

| Raman Spectroscopy | C-N stretching | ~1354 cm⁻¹ | researchgate.net |

| Raman Spectroscopy | C=N stretching | ~1583 cm⁻¹ | researchgate.net |

| HRMS-ESI | Molecular ion confirmation | m/z calculated for C₁₅H₁₅NO₅SNa +: 344.0569; Found: 344.0561 | msu.edu |

| HRMS-ESI | Molecular ion confirmation | m/z calculated for C₁₉H₁₈FN₂O [M + H]⁺: 309.1403; Found: 309.1405 | rsc.org |

| UV-Vis Spectroscopy | Absorption maximum (λmax) | Dependent on conjugation, shifts observed with substituents | jst.go.jpunige.chjove.com |

| Single Crystal X-ray | Structure determination (bond lengths/angles) | Precise atomic positions and geometries | nih.govrsc.orgtandfonline.commdpi.com |

Compound List:

this compound

Imidazolone derivatives

Imidazolidone

Imidazoline

Imidazolinone

4H-Imidazol-4-one

this compound derivatives with lipophilic moiety

Orthopalladated imidazolones

5-methylidene-3-aryl-2-сhalcogen-imidazolones

5-substituted creatinines (tautomeric form as 2-amino-1,5-dihydro-1-methyl-4-imidazolone)

2-aminoimidazolone derivatives

5-methyl-imidazolin-4-one derivative

Theoretical and Computational Studies of 4 Imidazolone Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of molecules like 4-Imidazolone. These methods allow for the prediction of molecular structures, electronic distributions, and spectroscopic signatures, offering insights that complement experimental observations.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that has been instrumental in determining the electronic structure and optimizing the geometries of various molecular systems, including heterocyclic compounds. DFT methods are highly effective for calculating the ground-state electronic structure and predicting stable molecular geometries by minimizing the system's total energy. Studies utilizing DFT for geometry optimization aim to find the lowest energy conformation of this compound, which is crucial for subsequent calculations of its properties. The process involves iterative adjustments of atomic positions until a stationary point on the potential energy surface is reached, ideally a minimum. joaquinbarroso.comarxiv.orgresearchgate.net

Selection and Evaluation of Basis Sets and Functionals

The accuracy of DFT calculations is significantly influenced by the choice of the exchange-correlation functional and the basis set. Various combinations have been evaluated for their performance in describing molecular properties. Common functionals include B3LYP, ωB97XD, and others, while basis sets range from double-zeta (e.g., 6-31G(d,p)) to triple-zeta and beyond. nih.govscielo.brcyberleninka.ruresearchgate.netarxiv.orguniv-mosta.dzconicet.gov.arajol.info For instance, the B3LYP functional, a hybrid functional, is frequently used due to its balance of accuracy and computational cost. nih.govcyberleninka.ruresearchgate.netconicet.gov.arajol.info The 6-31+G(d,p) basis set is also a common choice for balancing computational efficiency with reasonable accuracy in describing electronic structure. wayne.eduscielo.bruniv-mosta.dz Studies often compare the results obtained with different functional/basis set combinations to identify the most suitable approach for specific molecular systems. nih.govscielo.br

Prediction of Spectroscopic Parameters

Computational methods are adept at predicting various spectroscopic parameters that can be directly compared with experimental data. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shifts: Calculations using methods like the Gauge-Including Atomic Orbitals (GIAO) approach within DFT frameworks (e.g., B3LYP/6-31G(d,p)) can accurately predict ¹H and ¹³C NMR chemical shifts. These predicted values are often correlated with experimental data to validate the computational model. cyberleninka.ruuniv-mosta.dzconicet.gov.arias.ac.inajol.inforesearchgate.net

Vibrational Frequencies: DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p), are used to compute vibrational frequencies. These calculated frequencies, when scaled, can be compared to experimental Infrared (IR) and Raman spectra, aiding in the assignment of specific vibrational modes to molecular motions within this compound. wayne.educyberleninka.ruresearchgate.netconicet.gov.arajol.info

Analysis of Charge Distribution and Frontier Molecular Orbitals (HOMO-LUMO)

Understanding the distribution of electron density and the nature of frontier molecular orbitals is critical for predicting chemical reactivity and electronic properties.

Charge Distribution: Mulliken population analysis and calculation of molecular electrostatic potential (MEP) maps are common techniques used to analyze charge distribution within the molecule. These analyses help identify nucleophilic and electrophilic sites, providing insights into potential reaction pathways. ugm.ac.iduniv-mosta.dzbeilstein-journals.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in determining a molecule's electronic and reactive properties. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and its potential for charge transfer or excitation. researchgate.netugm.ac.iduniv-mosta.dzbeilstein-journals.orgresearchgate.net Computational studies often report these energy levels and visualize the spatial distribution of the HOMO and LUMO to understand electron donation and acceptance capabilities.

Mechanistic Computational Studies

Computational studies are invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of how chemical transformations occur.

Reaction Pathway Elucidation and Transition State Analysis

For this compound and related systems, computational methods can map out potential reaction pathways, including isomerization, degradation, or formation processes. By calculating the energies of intermediates and transition states along these pathways, researchers can determine the rate-determining steps and predict reaction kinetics. researchgate.netrsc.orgwayne.edu

For example, studies on the oxidative degradation of guanine, which can lead to imidazolone (B8795221) products, have utilized DFT to map out pathways involving superoxide (B77818) addition, ring opening, and decarboxylation. These studies identify specific intermediates and transition states, providing activation barriers for each step. wayne.edu Similarly, investigations into photochemical reactions of imidazole (B134444) N-oxides have involved the identification of transition states for isomerization processes, with calculated energy barriers providing insight into the feasibility and speed of these reactions. researchgate.net The analysis of transition states, characterized by having one imaginary frequency, is a cornerstone of mechanistic computational studies, confirming the nature of the energy barrier for a given reaction step. chemmethod.com

Energy Barrier Calculations for Chemical Transformations

Computational chemistry plays a pivotal role in dissecting the energy landscapes of chemical reactions involving this compound. By calculating energy barriers, researchers can predict reaction rates and identify rate-determining steps. These studies often employ Density Functional Theory (DFT) or higher-level quantum chemical methods to map out potential energy surfaces and locate transition states. For instance, studies on related heterocyclic systems have shown that specific proton transfer reactions can have significant energy barriers in the gas phase, which are substantially reduced in the presence of solvent molecules or catalytic mediators nih.govresearchgate.netchemmethod.comacs.orgrsc.org. While specific energy barrier data for this compound itself in various transformations is not explicitly detailed in the provided search results, research on similar systems indicates that activation energies for proton shifts in tautomerization can range from tens to over seventy kcal/mol in the gas phase, with significant reductions observed upon solvation or assistance from molecules like water nih.govresearchgate.net.

Tautomeric Equilibria and Stability Investigations in Different Media (Gas Phase, Solution)

The tautomerism of heterocyclic compounds, including imidazoles and related structures, is a well-studied area using computational methods. Investigations into tautomeric equilibria and stability of this compound systems typically involve DFT calculations to determine the relative energies of different tautomeric forms in both the gas phase and various solvent environments. Studies on similar compounds, such as pyrazolone (B3327878) derivatives, have shown that solvent effects can influence the relative stabilities of tautomers, although in some cases, the relative order of stability remains similar to that in the gas phase kashanu.ac.ir. For example, in studies of cycloserine, an NH tautomer was found to be more stable than an OH tautomer in both gas and solution phases, with relative energies increasing with solvent polarity scispace.com. Research on imidazole-acetic acid indicated that while a 1,2-proton shift mechanism has high energy barriers (around 47-52 kcal/mol), a water-assisted 1,3-proton shift significantly lowers these barriers (below 20 kcal/mol in gas phase, below 12 kcal/mol in solution) nih.gov. These findings suggest that the stability and tautomeric preferences of this compound systems are sensitive to the surrounding medium, with solvation playing a crucial role in modulating these properties nih.govresearchgate.netkashanu.ac.irscispace.comresearchgate.netresearchgate.netresearchgate.net.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic and dynamic level. These techniques are widely applied to predict interactions, conformational changes, and structure-activity relationships.

Molecular Docking for Ligand-Target Interactions

Molecular docking is extensively used to predict the binding modes and affinities of ligands to biological targets such as enzymes and receptors. For this compound derivatives, docking studies can reveal potential interactions within the active sites of target proteins. For instance, studies on imidazoline (B1206853) derivatives interacting with potassium channels (Kir6.2) identified specific binding pockets and interactions, with different derivatives showing varied binding modes and stability within the simulated environment researchgate.net. Similarly, imidazole phenanthroline derivatives have been docked to the enzyme DNA gyrase to evaluate their antimicrobial potential, with structural features correlating to binding efficacy jddtonline.info. QSAR models are often integrated with docking to refine predictions and guide the design of new compounds with improved activity jmchemsci.comnih.gov. Research on other heterocyclic systems, like imidazoles and pyrimidines, demonstrates their capacity to form hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, suggesting similar interactions could be explored for this compound derivatives mdpi.commdpi.com.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, allowing for conformational sampling and detailed analysis of interactions. These simulations can reveal how molecules like this compound or its derivatives behave in a dynamic environment, including their flexibility, stability, and interactions with solvents or biological macromolecules researchgate.netdiva-portal.orgresearchgate.netbiorxiv.orgucl.ac.uknih.gov. For example, MD simulations of imidazoline derivatives with the Kir6.2 potassium channel showed that the lipid bilayer membrane stabilized the complexes through polar and nonpolar interactions, and revealed conformational changes in some ligands compared to docking predictions researchgate.net. MD simulations are also crucial for understanding protein-protein interactions and can be used to study the conformational ensembles of proteins, which are critical for their function researchgate.netbiorxiv.orgucl.ac.uk. The analysis of MD trajectories often involves techniques like Principal Component Analysis (PCA) to identify key motions and conformational states ucl.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structure of molecules and their biological activity. These models are invaluable for rational drug design and lead optimization by identifying key structural features that influence activity. QSAR models for this compound derivatives could correlate molecular descriptors (e.g., electronic properties, lipophilicity, topological indices) with their efficacy against specific biological targets jmchemsci.comjapsonline.comwikipedia.org. For example, QSAR models have been developed for imidazolone derivatives to predict their anti-proliferative activities, with specific descriptors like R² and R²adj used to validate model performance jmchemsci.com. Such studies aim to provide design principles for creating new compounds with enhanced biological profiles nih.govjapsonline.comwikipedia.orgacs.orgtdx.catresearchgate.net.

Material Science-Oriented Computational Studies